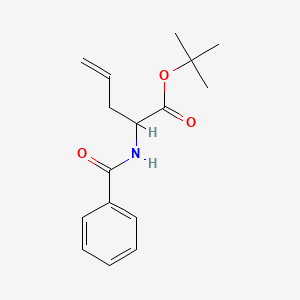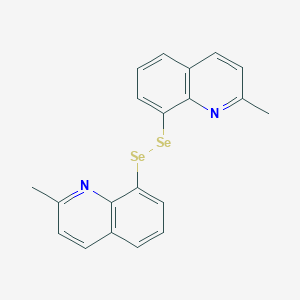
8,8'-(Diselane-1,2-diyl)bis(2-methylquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is a compound that features a unique structure with two 2-methylquinoline units connected by a diselane (Se-Se) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) typically involves the formation of the diselane bond followed by the attachment of the 2-methylquinoline units. One common method involves the reaction of 2-methylquinoline with a diselane precursor under specific conditions. For instance, the preparation of 2-methylquinoline itself can be achieved through a one-step reaction involving nitrobenzene and ethanol in the presence of a palladium metal catalyst and an oxidant .
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The quinoline units can undergo substitution reactions, particularly at the methyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxide derivatives, while reduction can produce selenide derivatives.
Applications De Recherche Scientifique
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) involves its interaction with molecular targets through its diselane and quinoline units. The diselane bond can undergo redox reactions, which may play a role in its biological activity. The quinoline units can interact with various enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): This compound features a similar quinoline structure but with a benzo[c][1,2,5]thiadiazole core instead of a diselane bond.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): This compound also contains a diselane bond but with nicotinamide units instead of 2-methylquinoline.
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is unique due to its combination of a diselane bond and 2-methylquinoline units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
560069-58-1 |
|---|---|
Formule moléculaire |
C20H16N2Se2 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
2-methyl-8-[(2-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-15-5-3-7-17(19(15)21-13)23-24-18-8-4-6-16-12-10-14(2)22-20(16)18/h3-12H,1-2H3 |
Clé InChI |
MYGBSZLVVVKTCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2[Se][Se]C3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


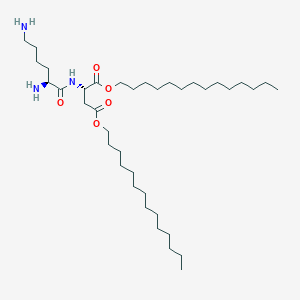

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
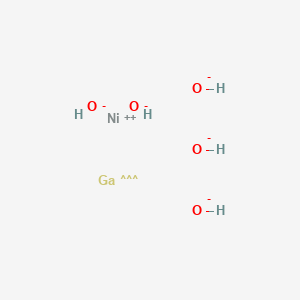
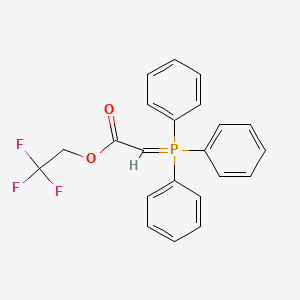
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
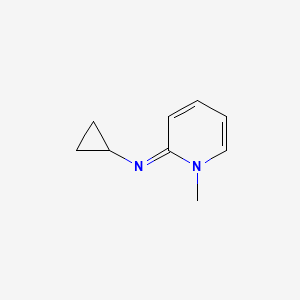

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
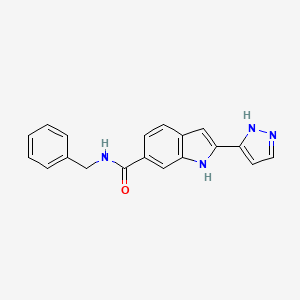
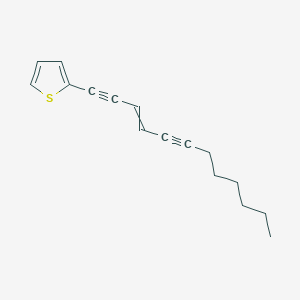

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
